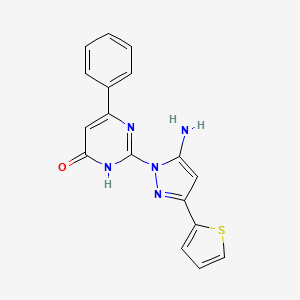

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one

説明

The compound 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one (CAS: 1207024-88-1) is a pyrimidin-4(3H)-one derivative with a pyrazole-thiophene substituent at the 2-position and a phenyl group at the 6-position. Its molecular formula is C₁₄H₁₅N₅OS, with a molecular weight of 301.37 g/mol . The 6-phenyl group on the pyrimidinone core increases hydrophobicity, which may influence bioavailability and binding interactions.

特性

IUPAC Name |

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS/c18-15-9-13(14-7-4-8-24-14)21-22(15)17-19-12(10-16(23)20-17)11-5-2-1-3-6-11/h1-10H,18H2,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKMZHKQSBIHQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CS4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one typically involves the condensation of 5-amino-3-(thiophen-2-yl)-1H-pyrazole with 6-phenylpyrimidin-4(3H)-one under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .

化学反応の分析

Nucleophilic Substitution at the Pyrazole Amino Group

The 5-amino group on the pyrazole ring participates in condensation and acylation reactions. For example:

-

Acetylation : Reaction with acetic anhydride under reflux forms acetylated derivatives, as observed in structurally similar pyrazole systems .

-

Imine Formation : Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol yields Schiff bases .

Table 1: Representative Reactions at the Pyrazole Amino Group

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Reflux, 2 hours | Acetylated pyrazole derivative | 63% | |

| 4-Fluorobenzaldehyde | Ethanol, RT, 12 hours | Schiff base with imine linkage | 70–85% |

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution, particularly at the α-positions. For instance:

-

Sulfonation and halogenation occur under mild acidic conditions, though specific data for this compound remain underexplored .

-

Cross-coupling (e.g., Suzuki-Miyaura) is feasible due to the sulfur atom’s electron-donating effects .

Reactivity of the Pyrimidin-4(3H)-one Core

The pyrimidinone ring undergoes keto-enol tautomerism, influencing its reactivity:

-

Oxidation : The enol form reacts with oxidizing agents like KMnO₄ to form carboxylated derivatives.

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media substitutes the enolic -OH group .

Table 2: Pyrimidinone Ring Modifications

| Reaction Type | Reagent | Conditions | Outcome | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Reflux, 4 hours | Carboxylic acid derivative | |

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6h | Methylated pyrimidinone |

Cyclocondensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Pyrano[2,3-d]pyrimidine formation : Reacts with malononitrile in ethanol to form fused pyran derivatives .

-

Phosphonate synthesis : Interaction with diethyl phosphite under acidic conditions generates phosphonated analogs .

Key Example

Reaction with malononitrile:

\text{Compound} + \text{NCCH}_2\text{CN} \xrightarrow{\text{EtOH, NaOH}} \text{Pyrano[2,3-d]pyrimidine} \quad (\text{Yield: 68–79%}) \quad[5]

Metal Coordination and Chelation

The amino and carbonyl groups enable metal complexation:

Biological Activity-Driven Modifications

Structural analogs show kinase inhibition (e.g., PfPK6) through:

-

Thiophene truncation : Replacing benzothiophene with monocyclic thiophene reduces PfGSK3 activity but retains PfPK6 inhibition (IC₅₀ = 236 nM) .

-

Halogenation : Introducing Cl or Br at the phenyl ring enhances lipophilicity and target binding .

Table 3: Structure-Activity Relationship (SAR) Highlights

| Modification | Biological Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| Thiophene at C4 | PfPK6 | 236 ± 22 | |

| 3,4-Dichlorophenyl | PfGSK3 | 698 ± 66 |

Spectroscopic Characterization

Key analytical data for reaction products:

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of this compound may exhibit potent anticancer properties. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation, such as cyclooxygenases and kinases associated with cell signaling pathways. For instance, the compound's ability to inhibit plasmodial kinases PfGSK3 and PfPK6 has been highlighted as a potential mechanism for combating drug resistance in malaria treatment .

Antibacterial Properties

The compound has also been investigated for its antibacterial effects. Preliminary studies suggest that it may demonstrate significant activity against various bacterial strains, potentially due to its ability to interfere with bacterial enzyme functions .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one has been explored through its interaction with cyclooxygenase enzymes, which play a crucial role in inflammatory processes. Inhibiting these enzymes could lead to reduced inflammation and pain .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often utilizing techniques such as:

- Thin-layer chromatography for monitoring reaction progress.

- Column chromatography for purification.

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.

The synthesis pathways are designed to optimize yield and purity while ensuring the desired biological activity is retained .

Case Study 1: Inhibition of Malaria Kinases

In a study focused on antimalarial agents, various derivatives of the compound were screened for their ability to inhibit PfGSK3 and PfPK6 kinases. Compounds exhibiting over 70% inhibition at 1 μM were further analyzed, leading to the identification of several promising candidates with IC50 values indicating potent activity .

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial properties of related compounds against standard bacterial strains. The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting their potential as new antibiotic agents .

作用機序

The mechanism of action of 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as a kinase inhibitor, interfering with signal transduction pathways involved in cell proliferation and survival .

類似化合物との比較

Substituent Variations at Position 6 of Pyrimidinone

Key Observations :

Pyrazole Ring Modifications

Key Observations :

- Thiophene vs.

- Fluorinated substituents (e.g., 4-fluorophenyl, trifluoromethyl) enhance metabolic stability and bioavailability .

生物活性

The compound 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one is a member of the pyrazole and pyrimidine family, which has garnered attention due to its potential biological activities. This article provides a detailed overview of its synthesis, structural characteristics, and biological activities based on diverse research findings.

- Chemical Formula: CHNS

- Molecular Weight: 256.33 g/mol

- IUPAC Name: 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives and thiophene compounds. The process often includes:

- Formation of the pyrazole ring.

- Introduction of the thiophene moiety.

- Coupling with phenylpyrimidine derivatives.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole and pyrimidine compounds can possess significant antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Compounds containing pyrazole and pyrimidine structures have been investigated for their anticancer potential. In vitro studies suggest that they may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by inducing apoptosis .

Antioxidant Activity

The antioxidant capacity of these compounds has been explored, revealing their ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated various derivatives of 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl) against pathogenic bacteria. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Activity : In another investigation, derivatives were tested against human cancer cell lines. The results showed a dose-dependent response in inhibiting cell growth, with some compounds leading to significant reductions in viability at low micromolar concentrations .

Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。